molecular formula C22H28N2O2 B11347657 1-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol

1-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol

Cat. No.: B11347657
M. Wt: 352.5 g/mol
InChI Key: WQMJUYUMSNKPJA-UHFFFAOYSA-N
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Description

1-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring fused with a butanol moiety and a dimethylphenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Dimethylphenoxypropyl Group: This step involves the nucleophilic substitution reaction where the benzodiazole intermediate reacts with 3-(2,4-dimethylphenoxy)propyl halide in the presence of a base such as potassium carbonate.

    Introduction of the Butanol Moiety: The final step involves the reduction of the corresponding ketone or aldehyde intermediate to yield the butanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring or the phenoxy group, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydride.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anxiolytic and sedative drugs.

    Material Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.

    Pathways Involved: It modulates the GABAergic pathway, which is crucial for maintaining the balance between neuronal excitation and inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL: Similar structure but with an ethan-1-ol moiety instead of butan-1-ol.

    1-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPANE-1-OL: Similar structure but with a propane-1-ol moiety.

Uniqueness

1-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL is unique due to its specific combination of functional groups, which confer distinct pharmacological and material properties. Its longer butanol chain compared to similar compounds may influence its lipophilicity and, consequently, its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

1-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]butan-1-ol

InChI

InChI=1S/C22H28N2O2/c1-4-8-20(25)22-23-18-9-5-6-10-19(18)24(22)13-7-14-26-21-12-11-16(2)15-17(21)3/h5-6,9-12,15,20,25H,4,7-8,13-14H2,1-3H3

InChI Key

WQMJUYUMSNKPJA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCCOC3=C(C=C(C=C3)C)C)O

Origin of Product

United States

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